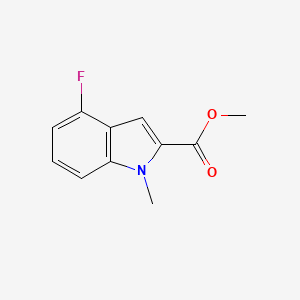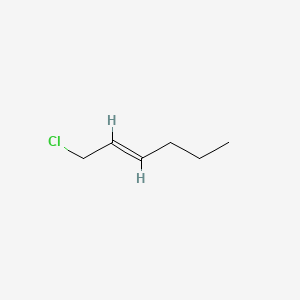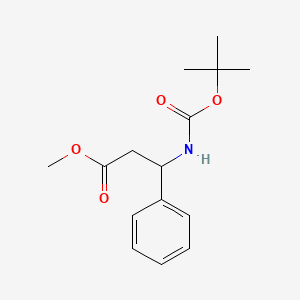
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE
描述
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is an organic compound with the molecular formula C15H21NO4. It is a derivative of phenylpropanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the Boc-protected amino acid ester. The general reaction scheme is as follows:
-
Protection of the Amino Group
- React the amino acid with Boc-Cl in the presence of a base (e.g., triethylamine) to form the Boc-protected amino acid.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
-
Esterification
- The Boc-protected amino acid is then esterified using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the methyl ester.
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may employ continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to provide a more sustainable and versatile approach for the synthesis of Boc-protected compounds .
化学反应分析
Types of Reactions
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE undergoes various chemical reactions, including:
-
Hydrolysis
- The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Reagents: Aqueous acid or base.
- Conditions: Room temperature to reflux.
-
Deprotection
- The Boc group can be removed under acidic conditions to yield the free amine.
- Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
- Conditions: Room temperature.
-
Substitution
- The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
- Reagents: Various nucleophiles (e.g., amines, alcohols).
- Conditions: Room temperature to reflux.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
-
Peptide Synthesis
- Used as a building block in the synthesis of peptides and proteins.
- The Boc group serves as a protecting group for the amino functionality during peptide coupling reactions.
-
Medicinal Chemistry
- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- The compound’s structural features make it a valuable precursor in drug development.
-
Biological Studies
- Utilized in the preparation of biologically active molecules for studying enzyme mechanisms and protein interactions.
-
Industrial Applications
- Used in the production of fine chemicals and specialty materials.
- The compound’s stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .
相似化合物的比较
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE can be compared with other Boc-protected amino acid esters, such as:
-
Methyl 3-((tert-butoxycarbonyl)amino)propanoate
- Similar structure but lacks the phenyl group.
- Used in similar applications but with different reactivity due to the absence of the aromatic ring.
-
Methyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Contains a methyl group instead of a phenyl group.
- Different steric and electronic properties, leading to variations in reactivity and application.
-
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- Contains a methoxy-substituted phenyl group.
- The methoxy group introduces additional electronic effects, influencing the compound’s reactivity and application.
Conclusion
This compound is a valuable compound in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its versatility, stability, and reactivity make it a crucial building block in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its broad utility and potential for further research and development.
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
InChI 键 |
OCQYRBSHPIUCTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
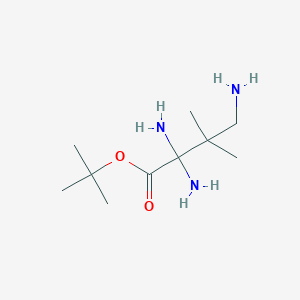
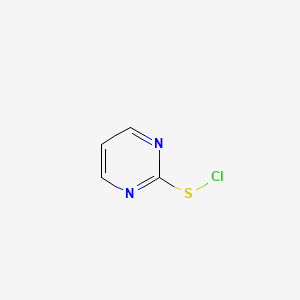
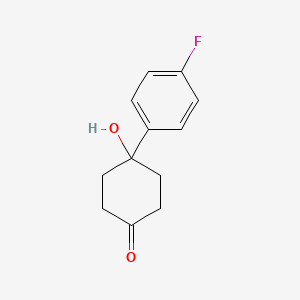
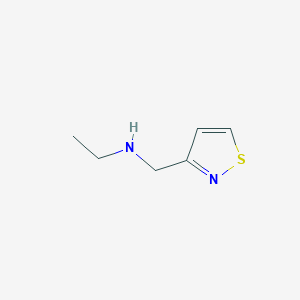
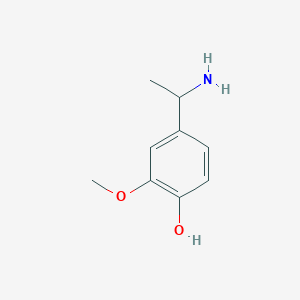
![Benzo[c]isothiazole](/img/structure/B8754907.png)
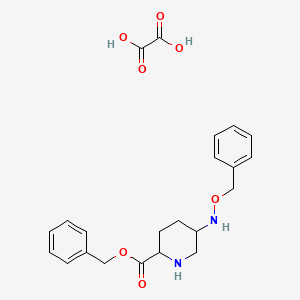
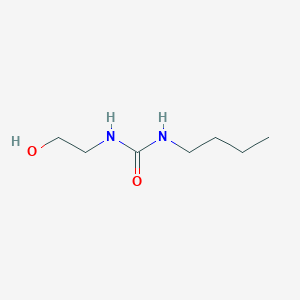
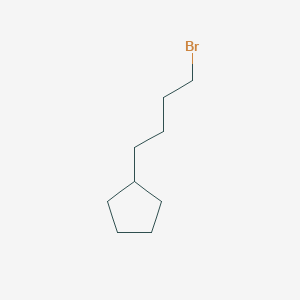
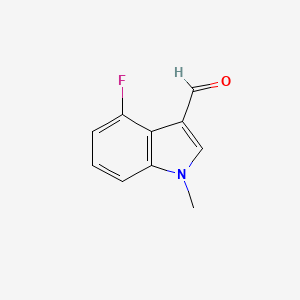
![2-chloro-5-[(propan-2-yloxy)methyl]pyridine](/img/structure/B8754943.png)
